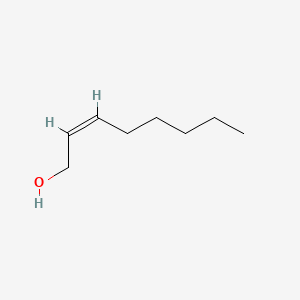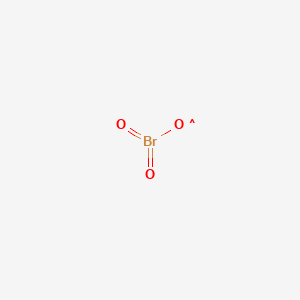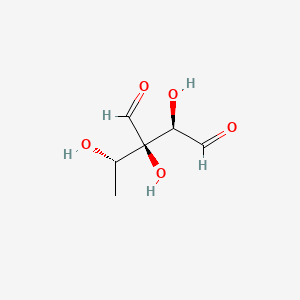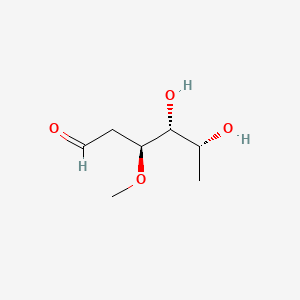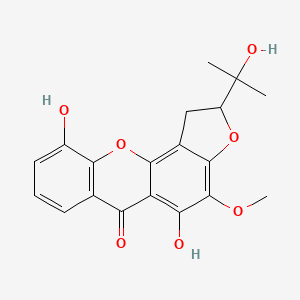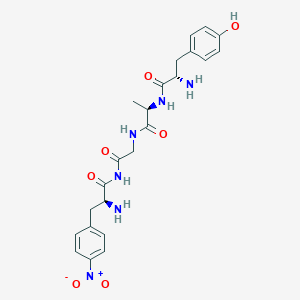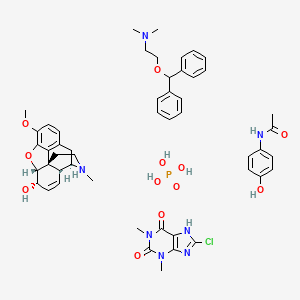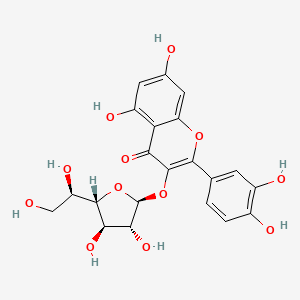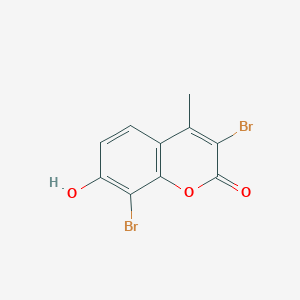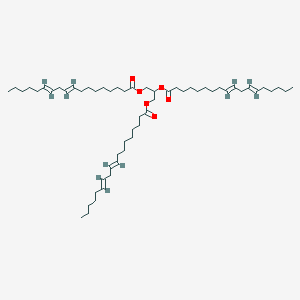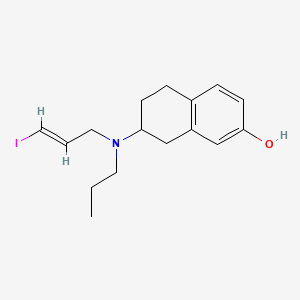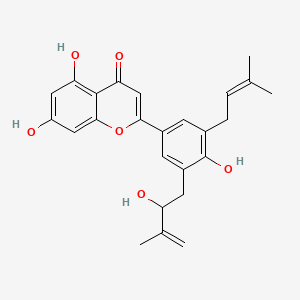
Yinyanghuo B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Yinyanghuo B is a trihydroxyflavone that is flavone substituted by hydroxy groups at positions 5, 7 and 4', a 2-hydroxy-3-methylbut-3-en-1-yl group at position 3' and a prenyl group at position 5'. Isolated from Epimedium sagittatum, it exhibits inhibitory activity against platelet aggregation. It has a role as a metabolite and a platelet aggregation inhibitor. It is a trihydroxyflavone and a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
1. YinYang Bipolar Dynamic Organizational Modeling
YinYang B, in the context of organizational modeling, represents an equilibrium-based and harmony-centered logic system. This system, known as YinYang bipolar dynamic logic (BDL), is utilized for equilibrium-based decision analysis, integrating case study methods and grounded theory into a dynamic management paradigm. This approach positions indigenous research on China in the context of global science with a common philosophical ground of equilibrium, complementarity, and harmony (Zhang, Peace, & Han, 2016).
2. Pharmacological Mechanisms in Traditional Medicine
Yinyanghuo, also known as Epimedium or Horny Goat Weed, is commonly used in Chinese traditional medicine. Research employing network pharmacology methods at a molecular level has helped analyze its pharmacological mechanism as a therapy for conditions like erectile dysfunction. This holistic approach helps in understanding the molecular and pharmacological mechanisms, predicting roles in various biological processes and signaling pathways (Yang et al., 2020).
3. Quality Control and Bioactivity in Traditional Chinese Medicine
Epimedium Folium (Yinyanghuo in Chinese) is a key traditional Chinese medicine. Its main active components are flavonoids, which exhibit multiple biological activities. These include promotion of bone formation and sexual function, protection of the nervous system, and prevention of cardiovascular diseases. Research has developed various methods for quality control of Yinyanghuo, summarizing its chemical constituents, quality control methods, and bioactivity (Chen et al., 2015).
4. Traditional Chinese Medicine Theory Integration
The YinYang WuXing theory, a major basis for Traditional Chinese Medicine (TCM), lacked a formal scientific foundation. Recent developments in bipolar set theory and YinYang bipolar linear algebra have provided a scientific basis for this ancient theory. This integration aids future research and development in herbal medicine, QiGong, and acupuncture, providing a scientific framework for diagnostic decision support in TCM (Zhang & Chen, 2009).
5. Homeostasis Research Model Based on Yin-Yang Theory
Modern research increasingly adopts the ancient Yin-Yang theory, applying it to scientific investigations in areas like sleep, metabolism, and cancer. A comprehensive understanding of Yin-Yang theory provides potential mechanisms and research directions in modern medicine, suggesting its applicability beyond traditional scopes (Wang & Qu, 2021).
Eigenschaften
CAS-Nummer |
174286-24-9 |
|---|---|
Produktname |
Yinyanghuo B |
Molekularformel |
C25H26O6 |
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
5,7-dihydroxy-2-[4-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-5-(3-methylbut-2-enyl)phenyl]chromen-4-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-6-15-7-16(8-17(25(15)30)9-19(27)14(3)4)22-12-21(29)24-20(28)10-18(26)11-23(24)31-22/h5,7-8,10-12,19,26-28,30H,3,6,9H2,1-2,4H3 |
InChI-Schlüssel |
FIZBURLMLRCZTA-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)CC(C(=C)C)O)O)C |
Kanonische SMILES |
CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)CC(C(=C)C)O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



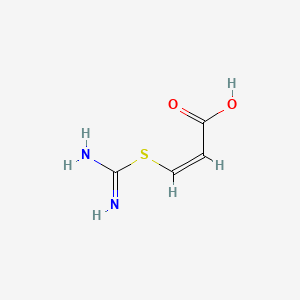
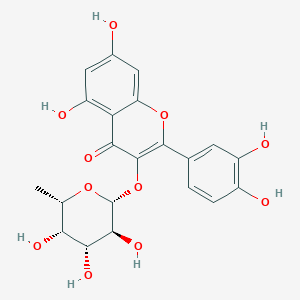
![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1236348.png)
